Methyldiphenylphosphine

Description

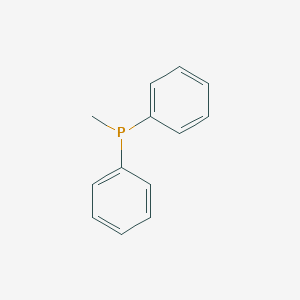

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13P/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNZOIKQAUQOCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30164028 | |

| Record name | Methyldiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid; [Alfa Aesar MSDS] | |

| Record name | Methyldiphenylphosphine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21153 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1486-28-8 | |

| Record name | Methyldiphenylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1486-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyldiphenylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001486288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyldiphenylphosphine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyldiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyldiphenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLDIPHENYLPHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RYN4FS3JEN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyldiphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methyldiphenylphosphine (PMePh₂), a versatile organophosphorus compound. It details its chemical and physical properties, safety information, synthesis protocols, and significant applications in catalysis and organic synthesis, making it a valuable resource for professionals in chemistry and drug development.

Core Properties and Identifiers

This compound is a colorless to pale yellow, viscous liquid widely used as a ligand in coordination chemistry and as a reagent in organic synthesis.[1][2][3] Its structural, physical, and safety data are summarized below.

| Identifier | Value | Reference |

| CAS Number | 1486-28-8 | [2][4][5] |

| Molecular Formula | C₁₃H₁₃P | [2][4] |

| Linear Formula | (C₆H₅)₂PCH₃ | [5][6] |

| Molecular Weight | 200.22 g/mol | [1][4] |

| EC Number | 216-065-5 | [2][6] |

| PubChem CID | 73879 | [1][2] |

| Beilstein Reference | 743075 | [2][6] |

| Property | Value | Reference |

| Appearance | Colorless to pale yellow, viscous liquid | [1][2] |

| Boiling Point | 284 °C (557 K) | [2] |

| 120-122 °C @ 1.5 mmHg | [6][7] | |

| 186 °C @ 50 mmHg | [3] | |

| Density | 1.076 - 1.0779 g/mL @ 25 °C | [2][6][7] |

| Refractive Index | n20/D 1.625 | [6][7] |

| Flash Point | >110 °C (>230 °F) | [8][9] |

| Chemical Stability | Air sensitive. Should be stored under an inert atmosphere (e.g., nitrogen). | [8][10] |

Safety and Handling

This compound is classified as harmful and an irritant. Proper personal protective equipment (PPE), including gloves and safety goggles, should be used when handling this chemical.[7][8][10] Work should be conducted in a well-ventilated area or a fume hood.[10]

| Category | Code | Description | Reference |

| Pictogram | GHS07 | Exclamation Mark | [1][2] |

| Signal Word | Warning | [1][2] | |

| Hazard Statements | H302 | Harmful if swallowed. | [1][2] |

| H315 | Causes skin irritation. | [1][2] | |

| H319 | Causes serious eye irritation. | [1][2] | |

| H335 | May cause respiratory irritation. | [1][2] | |

| Precautionary Statements | P261, P264, P270, P280, P301+P312, P302+P352, P305+P351+P338 | Avoid breathing vapors, wash skin thoroughly after handling, wear protective equipment, follow specific first aid measures. | [2][8] |

Experimental Protocols and Synthesis

The most common method for synthesizing this compound is through the reaction of a methyl Grignard reagent with chlorodiphenylphosphine (B86185).[2][11][12]

This protocol is based on procedures described in the literature.[11][12]

Objective: To synthesize this compound from chlorodiphenylphosphine and a methyl Grignard reagent.

Materials:

-

Chlorodiphenylphosphine (ClPPh₂)

-

Methylmagnesium iodide (CH₃MgI) or Methylmagnesium bromide (CH₃MgBr) in diethyl ether

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Distilled water

-

Nitrogen (N₂) gas for inert atmosphere

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Condenser

-

Magnetic stirrer

-

Schlenk line or similar apparatus for inert atmosphere techniques

-

Vacuum distillation apparatus

Procedure:

-

Setup: Assemble a dry three-neck flask equipped with a dropping funnel, a condenser with a nitrogen inlet, and a magnetic stir bar. Purge the entire system with dry nitrogen gas.

-

Reaction: Dissolve chlorodiphenylphosphine in anhydrous diethyl ether in the flask and cool the solution to -35 °C using a suitable cooling bath.

-

Addition of Grignard Reagent: Add the methylmagnesium iodide solution dropwise from the dropping funnel to the stirred chlorodiphenylphosphine solution while maintaining the temperature at -35 °C.

-

Reaction Completion: After the addition is complete, allow the mixture to stir overnight, gradually warming to room temperature.

-

Workup:

-

Filter the reaction mixture under an inert atmosphere to remove the magnesium halide salts.

-

Transfer the filtrate to a separatory funnel and wash it three times with distilled water to remove any remaining salts and impurities.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the resulting crude product by vacuum distillation to obtain this compound as a colorless liquid.[11]

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound's utility stems from its electronic and steric properties, which make it an effective ligand for transition metals. It serves as a crucial component in catalysts for a wide array of chemical transformations.

This compound is a ligand of choice for numerous palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules.[3][12][13] These reactions include:

-

Suzuki-Miyaura Coupling

-

Heck Reaction

-

Buchwald-Hartwig Amination

-

Sonogashira Coupling

-

Negishi Coupling

-

Stille Coupling

In these catalytic cycles, the phosphine (B1218219) ligand coordinates to the metal center (e.g., Palladium), influencing its reactivity and stabilizing the active catalytic species through steps like oxidative addition and reductive elimination.

References

- 1. This compound | C13H13P | CID 73879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. 99%, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound 99 1486-28-8 [sigmaaldrich.com]

- 8. fishersci.nl [fishersci.nl]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. Buy this compound | 1486-28-8 [smolecule.com]

- 13. abdn.ac.uk [abdn.ac.uk]

Synthesis of Methyldiphenylphosphine from Chlorodiphenylphosphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of methyldiphenylphosphine from chlorodiphenylphosphine (B86185), a common reaction in the preparation of organophosphorus compounds utilized in various fields, including catalysis and drug development. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a visual representation of the chemical transformation.

Overview of the Synthesis

The primary and most effective method for synthesizing this compound is through the nucleophilic substitution of the chlorine atom in chlorodiphenylphosphine with a methyl group. This is typically achieved using organometallic reagents such as a Grignard reagent (e.g., methylmagnesium bromide or methylmagnesium iodide) or an organolithium reagent (e.g., methyllithium).[1] The Grignard reagent-based synthesis is a widely employed and reliable method.[2]

The reaction involves the dropwise addition of the methyl Grignard reagent to a solution of chlorodiphenylphosphine in an inert solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent oxidation.[1] The reaction is typically conducted at low temperatures to control its exothermicity. Following the reaction, a work-up procedure involving hydrolysis and extraction is necessary to remove the magnesium salts and other impurities. The final product is then purified, commonly by vacuum distillation.[1]

Physicochemical Data of Reactants and Product

A summary of the key physical and chemical properties of the starting material and the final product is provided in the table below for easy reference.

| Property | Chlorodiphenylphosphine | This compound |

| CAS Number | 1079-66-9[3][4] | 1486-28-8[5][6] |

| Molecular Formula | C₁₂H₁₀ClP[3][4] | C₁₃H₁₃P[5][6] |

| Molecular Weight | 220.64 g/mol [4] | 200.22 g/mol [6] |

| Appearance | Colorless or light yellow liquid[4] | Colorless clear liquid[6] |

| Boiling Point | 318-321 °C[4]; 100-102 °C @ 1 Torr[3] | 284 °C[7]; 120-122 °C @ 1.5 mmHg; 186 °C @ 50 mmHg[6] |

| Melting Point | 14-16 °C[4] | Not applicable (liquid at room temp.) |

| Density | 1.18-1.21 g/mL[4] | 1.076 g/mL at 25 °C |

| Refractive Index | n20/D 1.636[4] | n20/D 1.625 |

Reaction Parameters and Yields

The following table summarizes various reported reaction conditions and the corresponding yields for the synthesis of this compound. This allows for a comparison of different methodologies.

| Methyl Source | Solvent | Temperature | Reaction Time | Yield | Reference |

| Methylmagnesium Iodide | Diethyl Ether | -35 °C | Overnight | 74% | [1] |

| Methylmagnesium Chloride | THF | -10 °C | Not Specified | 62% | [8] |

Detailed Experimental Protocol

This section provides a comprehensive, step-by-step procedure for the synthesis of this compound from chlorodiphenylphosphine using a Grignard reagent.

4.1. Materials and Equipment

-

Reactants: Chlorodiphenylphosphine (Ph₂PCl), Magnesium turnings, Methyl iodide (CH₃I) or Methyl bromide (CH₃Br)

-

Solvents: Anhydrous diethyl ether or anhydrous tetrahydrofuran (THF)

-

Reagents for Work-up: Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution, distilled water, anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Equipment: Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, Schlenk line or nitrogen/argon source, distillation apparatus for vacuum distillation.

4.2. Procedure

Step 1: Preparation of the Grignard Reagent (Methylmagnesium Iodide)

-

Under an inert atmosphere (nitrogen or argon), place magnesium turnings in a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small portion of anhydrous diethyl ether or THF to cover the magnesium.

-

Dissolve methyl iodide in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add a few drops of the methyl iodide solution to the magnesium. The reaction should start, indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be required.

-

Once the reaction has initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue stirring the mixture until the magnesium is consumed. The resulting grey solution is the methylmagnesium iodide Grignard reagent.

Step 2: Synthesis of this compound

-

In a separate three-necked flask under an inert atmosphere, dissolve chlorodiphenylphosphine in anhydrous diethyl ether or THF.[1]

-

Cool the chlorodiphenylphosphine solution to -35 °C using a suitable cooling bath (e.g., acetone/dry ice).[1]

-

Slowly add the prepared Grignard reagent dropwise to the cooled chlorodiphenylphosphine solution with vigorous stirring. Maintain the temperature at -35 °C throughout the addition.[1]

-

After the addition is complete, allow the reaction mixture to stir overnight, gradually warming to room temperature.[1]

Step 3: Work-up and Purification

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer with distilled water (3 x 10 mL).[1]

-

Dry the organic layer over anhydrous sodium sulfate.[1]

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.[1]

4.3. Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

-

¹H NMR (400 MHz, CDCl₃): δ 7.3-7.7 (m, 10H, Ph), 1.6 (d, 3H, CH₃).[1]

-

³¹P NMR (162 MHz, CDCl₃): δ -26.8 (s).[1]

Reaction Pathway and Workflow

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Chemical reaction for the synthesis of this compound.

Caption: Step-by-step experimental workflow for the synthesis.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Buy this compound | 1486-28-8 [smolecule.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C13H13P | CID 73879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure and Bonding of Methyldiphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyldiphenylphosphine (PMePh₂), a tertiary phosphine, is a versatile and widely utilized ligand in coordination chemistry and homogeneous catalysis. Its unique steric and electronic properties, arising from the combination of a methyl group and two phenyl groups attached to a central phosphorus atom, play a crucial role in influencing the reactivity and selectivity of various chemical transformations. This technical guide provides a comprehensive overview of the structure and bonding characteristics of this compound, supported by experimental data and computational insights. Detailed methodologies for its synthesis and characterization are also presented to aid in its practical application.

Introduction

This compound, with the chemical formula C₁₃H₁₃P, is an air-sensitive, colorless liquid at room temperature.[1] It belongs to the class of organophosphorus compounds and is frequently employed as a ligand in transition metal complexes.[1][2] Its utility spans a wide range of catalytic reactions, including but not limited to Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck reactions.[2] The performance of this compound in these catalytic cycles is intricately linked to its molecular structure and the nature of its chemical bonds. A thorough understanding of these characteristics is therefore essential for the rational design of catalysts and the optimization of reaction conditions.

Molecular Structure and Identification

The molecular structure of this compound consists of a central phosphorus atom bonded to one methyl group and two phenyl groups.

| Identifier | Value |

| IUPAC Name | methyl(diphenyl)phosphane |

| Chemical Formula | C₁₃H₁₃P |

| CAS Number | 1486-28-8 |

| Molecular Weight | 200.22 g/mol |

| SMILES | CP(c1ccccc1)c2ccccc2 |

| InChI | 1S/C13H13P/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 |

Table 1: Key Identifiers for this compound.[3]

Bonding Characteristics

The bonding in this compound is characterized by the covalent linkages between the phosphorus atom and the carbon atoms of the methyl and phenyl substituents. The phosphorus atom possesses a lone pair of electrons, which is responsible for its Lewis basicity and its ability to coordinate to metal centers.

| Bond | Typical Length (Å) | Bond Angle | Typical Angle (°) |

| P-C (methyl) | ~1.84 | C(methyl)-P-C(phenyl) | ~101-103 |

| P-C (phenyl) | ~1.83 | C(phenyl)-P-C(phenyl) | ~103-106 |

Table 2: Predicted Bond Lengths and Angles for this compound based on computational models and data from related structures.

The phosphorus-carbon bond lengths are influenced by the hybridization of the carbon atom and the steric bulk of the substituents. The C-P-C bond angles are typically slightly larger than the ideal tetrahedral angle of 109.5° due to the steric repulsion between the bulky phenyl groups.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from chlorodiphenylphosphine (B86185) and a methyl-containing Grignard reagent.[4]

Materials:

-

Chlorodiphenylphosphine

-

Methylmagnesium iodide (or methylmagnesium bromide) solution in diethyl ether

-

Anhydrous diethyl ether

-

Distilled water

-

Anhydrous sodium sulfate

-

Nitrogen gas (for inert atmosphere)

-

Schlenk line or glovebox

Procedure:

-

Set up a flame-dried Schlenk flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Under a positive pressure of nitrogen, charge the flask with a solution of chlorodiphenylphosphine (1.0 eq) in anhydrous diethyl ether.

-

Cool the flask to -35 °C using an appropriate cooling bath.

-

Slowly add the methylmagnesium iodide solution (1.0-1.1 eq) dropwise from the dropping funnel to the stirred solution of chlorodiphenylphosphine.

-

After the addition is complete, allow the reaction mixture to stir overnight, gradually warming to room temperature.

-

Quench the reaction by the slow addition of distilled water.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with distilled water (3 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of this compound.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz)

-

5 mm NMR tubes

Sample Preparation:

-

In a glovebox or under a nitrogen atmosphere, add approximately 10-20 mg of this compound to a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

Data Acquisition:

-

¹H NMR: Acquire a standard proton NMR spectrum. The methyl protons will appear as a doublet due to coupling with the phosphorus nucleus. The phenyl protons will appear as a multiplet in the aromatic region.

-

³¹P NMR: Acquire a proton-decoupled phosphorus-31 NMR spectrum. A single sharp resonance is expected.

| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |

| ¹H (Methyl) | ~1.6 ppm | Doublet | ~3-4 Hz |

| ¹H (Phenyl) | ~7.3-7.7 ppm | Multiplet | - |

| ³¹P | ~ -26.8 ppm | Singlet | - |

Table 3: Typical NMR Spectroscopic Data for this compound in CDCl₃.[4]

Molecular Visualization

The three-dimensional structure of this compound can be visualized to better understand the spatial arrangement of its constituent atoms.

Conclusion

This compound is a fundamentally important ligand in modern chemistry. Its structural and electronic properties, governed by the interplay of its methyl and phenyl substituents, are key to its successful application in catalysis and organic synthesis. This guide has provided a detailed overview of its structure, bonding, and practical experimental procedures for its synthesis and characterization. A deeper understanding of these core characteristics will continue to drive innovation in the development of new and improved chemical processes.

References

An In-depth Technical Guide to the Physical Properties of Methyldiphenylphosphine Liquid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of methyldiphenylphosphine (PMePh₂), a versatile organophosphine compound frequently employed as a ligand in catalysis and organic synthesis. The following sections detail quantitative physical data, standardized experimental protocols for their determination, and a visualization of the interplay between these fundamental characteristics.

Core Physical Properties

This compound is a colorless to slightly yellow, viscous liquid at room temperature.[1][2][3] It is known to be air-sensitive and insoluble in water.[2][4] Key physical properties are summarized in the tables below, compiled from various sources.

General and Thermal Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₃P | [5][6] |

| Molecular Weight | 200.22 g/mol | [5][6] |

| Appearance | Colorless to slightly yellow, viscous liquid | [1][2][5][6] |

| Melting Point | 117-118 °C | [1][2][4] |

| Boiling Point | 284 °C (at 760 mmHg) | [1] |

| 186 °C (at 50 mmHg) | [5] | |

| 120-122 °C (at 1.5 mmHg) | [2][4][7][8][9] | |

| Flash Point | >110 °C (>230 °F) | [2][4] |

| 113 °C (235.4 °F) - closed cup | [9][10][11] |

Optical and Other Properties

| Property | Value | Source(s) |

| Density | 1.0779 g/cm³ | [1] |

| 1.06 g/mL | [5] | |

| 1.076 g/cm³ | [10] | |

| 1.076 g/mL at 25 °C | [2][4][7][12][8] | |

| Refractive Index | n20/D 1.625 | [2][4][7][12][8][9] |

| n20/D 1.00 | [5] | |

| Water Solubility | Insoluble | [2][4] |

| Sensitivity | Air Sensitive | [2][4] |

Experimental Protocols for Property Determination

While the specific experimental details for the data cited above are not publicly available, the following are detailed, standardized methodologies for determining the key physical properties of a liquid organic compound such as this compound.

Density Measurement

The density of a liquid can be determined using several methods, with the pycnometer and hydrometer methods being common in laboratory settings.[11][13]

Pycnometer Method: [11]

-

A pycnometer, a glass flask with a precisely known volume, is thoroughly cleaned, dried, and weighed empty.

-

The pycnometer is then filled with the liquid sample, ensuring no air bubbles are trapped. The temperature of the liquid should be controlled and recorded, typically at 20°C or 25°C.

-

The filled pycnometer is weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Hydrometer Method: [13]

-

The liquid sample is poured into a graduated cylinder or a container wide and deep enough for the hydrometer to float freely.

-

A hydrometer, a calibrated glass instrument, is gently lowered into the liquid until it floats.

-

The density is read directly from the scale on the stem of the hydrometer at the point where the surface of the liquid meets the stem. The reading should be taken at the bottom of the meniscus for most liquids.

Boiling Point Determination

The boiling point of a liquid can be determined by distillation or the Thiele tube method, which is suitable for small sample volumes.[14][15]

-

A small amount of the liquid sample (a few milliliters) is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the test tube.

-

The test tube is attached to a thermometer with the bulb of the thermometer level with the sample.

-

The assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is stopped, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[16]

Melting Point Determination

For substances that are solid at room temperature or have a high melting point, the capillary method is standard.[5][7]

-

A small amount of the finely powdered solid sample is packed into a capillary tube, which is sealed at one end.

-

The capillary tube is attached to a thermometer.

-

The assembly is placed in a melting point apparatus, which typically consists of a heated block or an oil bath.

-

The sample is heated slowly and steadily.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has melted into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow.

Refractive Index Measurement

The refractive index of a liquid is a measure of how much light is bent, or refracted, when it enters the liquid and is a characteristic property. It is measured using a refractometer.[1][10]

Using a Digital Refractometer: [10][17]

-

The prism of the refractometer is cleaned with a soft cloth and a suitable solvent (e.g., ethanol (B145695) or isopropanol) and allowed to dry completely.

-

A few drops of the liquid sample are placed onto the prism.

-

The instrument, which is typically temperature-controlled (often at 20°C), measures the refractive index automatically based on the principle of total internal reflection.[10]

-

The refractive index is displayed on a digital screen, usually to four or five decimal places. The value is often reported with respect to the D-line of sodium (589 nm).[17]

Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. It is a critical safety parameter and is commonly measured using a closed-cup or open-cup tester.[4][9]

Closed-Cup Method (e.g., Pensky-Martens): [3][9]

-

The liquid sample is placed in a test cup, and the cup is sealed with a lid.

-

The sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid through an opening in the lid.

-

The flash point is the lowest temperature at which the vapors ignite with a brief flash.

Interrelation of Physical Properties

The physical properties of a liquid are interconnected. For instance, intermolecular forces influence vapor pressure, which in turn dictates the boiling point. Density is a function of molecular weight and packing efficiency. The following diagram illustrates some of these relationships.

Caption: Relationship between molecular characteristics and macroscopic physical properties.

References

- 1. rudolphresearch.com [rudolphresearch.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. precisionlubrication.com [precisionlubrication.com]

- 4. filab.fr [filab.fr]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. spiedigitallibrary.org [spiedigitallibrary.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 10. mt.com [mt.com]

- 11. mt.com [mt.com]

- 12. westlab.com [westlab.com]

- 13. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ³¹P NMR Spectral Data of Methyldiphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectral data for methyldiphenylphosphine (C₁₃H₁₃P). This document details experimental protocols, presents spectral data in a clear, tabular format, and includes visualizations to illustrate key concepts and workflows, serving as an essential resource for professionals in research and development.

Introduction to this compound and NMR Spectroscopy

This compound is an organophosphorus compound widely utilized as a ligand in coordination chemistry and catalysis. Its structural and electronic properties, which are crucial for its function, can be effectively elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR provides information about the proton environments within the molecule, while ³¹P NMR offers direct insight into the chemical environment of the phosphorus atom. Understanding these spectral characteristics is fundamental for quality control, reaction monitoring, and structural verification.

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and appropriate instrumental parameters. The following protocols are typical for the analysis of this compound.

Sample Preparation

Given that phosphines are susceptible to oxidation, all manipulations should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Sample Weighing: In a glovebox or under a steady stream of nitrogen, accurately weigh approximately 5-10 mg of this compound.

-

Solvent Addition: Transfer the sample to a clean, dry 5 mm NMR tube. Using a syringe, add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Homogenization: Cap the NMR tube and gently agitate it to ensure the sample is fully dissolved.

-

Inert Atmosphere: The headspace of the NMR tube should be flushed with nitrogen before final capping to prevent oxidation of the phosphorus center.

NMR Data Acquisition

Spectra are typically recorded on a 400 MHz (or higher) NMR spectrometer at room temperature.

-

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Typical Parameters: A standard pulse program for proton NMR is used. Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

³¹P NMR Spectroscopy:

-

Spectrometer Frequency: Corresponding frequency for ³¹P on a 400 MHz instrument (e.g., 162 MHz).

-

Solvent: CDCl₃

-

Reference: An external standard of 85% phosphoric acid (H₃PO₄) is used and set to 0.00 ppm.[1]

-

Decoupling: Spectra are commonly acquired with proton decoupling ({¹H}) to produce a single sharp signal for the phosphorus atom, simplifying the spectrum.

-

Spectral Data and Interpretation

The NMR spectra of this compound exhibit characteristic signals corresponding to the methyl and phenyl protons in ¹H NMR, and a single resonance in the proton-decoupled ³¹P NMR spectrum.

¹H NMR Spectral Data

The proton NMR spectrum shows signals for the aromatic protons of the two phenyl groups and the aliphatic protons of the methyl group.

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Phenyl Protons (Ar-H) | 7.38 - 7.24 | Multiplet | - |

| Methyl Protons (CH₃) | 1.57 | Doublet | ²JP-H = 3.7 |

The phenyl protons appear as a complex multiplet in the aromatic region of the spectrum. The methyl protons appear as a doublet due to coupling with the phosphorus-31 nucleus over two bonds.

³¹P NMR Spectral Data

The proton-decoupled ³¹P NMR spectrum of this compound displays a single resonance.

| Nucleus | Chemical Shift (δ) in ppm | Solvent | Reference |

| ³¹P | -23.00 | CDCl₃ | 85% H₃PO₄ |

The chemical shift is characteristic for a trialkyl/aryl phosphine (B1218219) and is sensitive to the electronic environment of the phosphorus atom.

Visualizations

The following diagrams illustrate the experimental workflow and the structural relationships giving rise to the observed NMR signals.

References

An In-depth Technical Guide to the Electronic and Steric Properties of Methyldiphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyldiphenylphosphine (PMePh₂), a tertiary phosphine (B1218219) ligand, is a cornerstone in the field of coordination chemistry and catalysis. Its utility stems from a finely tuned balance of electronic and steric properties, which can be modulated to influence the reactivity, selectivity, and stability of metal complexes. This technical guide provides a comprehensive overview of the core electronic and steric characteristics of this compound, supported by quantitative data, detailed experimental protocols, and illustrative diagrams. Understanding these fundamental properties is crucial for the rational design of catalysts and the development of novel synthetic methodologies in drug discovery and materials science.

Electronic Properties

The electronic nature of this compound is characterized by its ability to act as both a strong σ-donor and a modest π-acceptor. The phosphorus atom's lone pair of electrons readily donates to a metal center, forming a stable coordinate bond. Simultaneously, the antibonding orbitals (σ*) of the P-C bonds can accept electron density from the metal's d-orbitals, a phenomenon known as back-bonding. This dual electronic behavior is critical in stabilizing metal centers in various oxidation states.

The electronic environment around the phosphorus atom is influenced by the inductive and resonance effects of its substituents. The methyl group is electron-donating, increasing the electron density on the phosphorus and enhancing its σ-donor capacity. Conversely, the two phenyl groups are electron-withdrawing through resonance, which contributes to the ligand's π-acceptor ability. This combination of an alkyl and two aryl groups results in a ligand with intermediate electronic properties compared to trialkylphosphines (stronger donors) and triarylphosphines (better π-acceptors).

Quantitative Electronic Parameters

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide valuable insights into the electronic environment of the phosphorus nucleus.

Table 1: Spectroscopic Data for this compound and its Oxide

| Compound | Technique | Solvent | Chemical Shift (δ) |

| This compound | ³¹P NMR | CDCl₃ | -26.8 ppm (singlet) |

| This compound | ¹H NMR | CDCl₃ | 1.6 ppm (doublet, 3H, CH₃), 7.3-7.7 ppm (multiplet, 10H, Ph) |

| This compound Oxide | ³¹P NMR | DMSO-d₆ | 20.80 ppm, 21.82 ppm, 22.94 ppm, 23.04 ppm (depending on substituents on the phenyl rings) |

Steric Properties

The steric bulk of a phosphine ligand is a critical factor in determining the coordination number of the metal center, the stability of the resulting complex, and the stereochemical outcome of catalytic reactions. The primary metric for quantifying the steric hindrance of a phosphine ligand is the Tolman cone angle (θ).

Tolman Cone Angle

The Tolman cone angle is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand, with the vertex at the center of the metal atom (at a standard M-P distance of 2.28 Å). This compound is considered a moderately bulky ligand.

Table 2: Steric Properties of this compound

| Parameter | Value |

| Tolman Cone Angle (θ) | 136° |

The moderate steric profile of this compound allows for the formation of stable complexes without completely blocking access of substrates to the metal center, a crucial feature for catalytic applications.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of chlorodiphenylphosphine (B86185) with a methyl Grignard reagent.

Protocol:

-

A solution of methylmagnesium iodide (CH₃MgI) in diethyl ether is prepared.

-

The Grignard reagent is added dropwise to a solution of chlorodiphenylphosphine (ClPPh₂) in diethyl ether at -35 °C under an inert atmosphere (e.g., nitrogen).

-

The reaction mixture is stirred overnight, allowing it to slowly warm to room temperature.

-

The mixture is then filtered to remove magnesium salts.

-

The organic phase is washed with distilled water, separated, and dried over anhydrous sodium sulfate.

-

The final product, this compound, is obtained as a colorless liquid by distillation under reduced pressure.

Determination of Tolman Cone Angle

While originally determined using physical models, Tolman cone angles are now more accurately calculated using computational methods based on X-ray crystallographic data.

Computational Protocol:

-

The 3D coordinates of the phosphine ligand coordinated to a metal center are obtained from X-ray crystallography or computational modeling (e.g., Density Functional Theory, DFT).

-

The M-P bond distance is standardized to 2.28 Å.

-

The van der Waals radii of all atoms in the ligand are considered.

-

A cone is constructed with its apex at the metal center that tangentially touches the van der Waals spheres of the outermost atoms of the ligand.

-

The angle of this cone is calculated and reported as the Tolman cone angle.

Determination of pKa

The pKa of a phosphine can be determined experimentally by titration or spectroscopic methods.

Potentiometric Titration Protocol:

-

A solution of the phosphine in a suitable solvent (e.g., acetonitrile) is prepared.

-

A standardized solution of a strong acid (e.g., HClO₄) is used as the titrant.

-

The potential of the solution is measured using a pH meter or a suitable electrode system as a function of the volume of titrant added.

-

The equivalence point of the titration is determined from the inflection point of the titration curve.

-

The pKa is calculated from the pH at the half-equivalence point.

Conclusion

This compound possesses a unique combination of moderate steric bulk and balanced electronic properties that make it a versatile and widely used ligand in transition metal catalysis. Its intermediate σ-donor and π-acceptor characteristics, coupled with a Tolman cone angle of 136°, allow for the formation of stable, yet reactive, metal complexes. A thorough understanding of these fundamental properties, as outlined in this guide, is essential for researchers and professionals seeking to leverage the full potential of this compound in the design of efficient catalytic systems and the synthesis of complex molecules. The provided experimental protocols offer a practical framework for the preparation and characterization of this important ligand.

Commercial Availability and Technical Guide for Methyldiphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and core applications of methyldiphenylphosphine (PMePh₂). The content herein is intended to support researchers, scientists, and professionals in drug development in sourcing and utilizing this versatile phosphine (B1218219) ligand.

Introduction to this compound

This compound is an organophosphorus compound with the chemical formula (C₆H₅)₂PCH₃. It is a widely used monodentate phosphine ligand in organometallic chemistry and catalysis, particularly in palladium-catalyzed cross-coupling reactions.[1][2] Its electronic and steric properties make it an effective ligand for a variety of transformations crucial in the synthesis of pharmaceuticals and other complex organic molecules.[3][4]

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers. The typical purity offered is ≥98%, and it is commonly sold as a colorless liquid.[2][4] Below is a summary of prominent suppliers and their offerings.

| Supplier | Purity | Available Quantities | Additional Information |

| Sigma-Aldrich (MilliporeSigma) | 99% | 1 g, 50 g | Also offers various grades and solutions.[1][2][5] |

| Chem-Impex | ≥ 98.5% (GC) | Custom quotes available | Provides technical documents and certificates of analysis.[4] |

| Smolecule | In Stock | Inquiry-based | Provides aggregated GHS information.[3] |

| Santa Cruz Biotechnology | ≥99% | Inquiry-based | Marketed for proteomics research.[6] |

| ChemScene | ≥95% | Inquiry-based | Provides computational chemistry data.[7] |

| Synthonix, Inc. | 98% | 1 g, 5 g, 10 g, 25 g | Indicates stock status in the US and overseas.[8] |

| Apollo Scientific | 98% | 5 g, 25 g, 100 g, 500 g | Provides lead times for UK stock.[9] |

| NanoAxis LLC | Not specified | 1 g | Positioned for organometallic chemistry and catalysis.[10] |

| SynPep | High-purity | 1 g | Suitable for synthetic chemistry and catalysis.[11] |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of a Grignard reagent with chlorodiphenylphosphine (B86185).[3][12]

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Dry diethyl ether (Et₂O)

-

Methyl iodide (CH₃I)

-

Chlorodiphenylphosphine ((C₆H₅)₂PCl)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a condenser under an inert atmosphere (N₂ or Ar), place magnesium turnings and a crystal of iodine. Add a small amount of a solution of methyl iodide in dry diethyl ether from the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes to ensure the complete formation of methylmagnesium iodide (CH₃MgI).

-

Reaction with Chlorodiphenylphosphine: Cool the Grignard reagent solution in an ice-salt bath to -35 °C.[3] Add a solution of chlorodiphenylphosphine in dry diethyl ether dropwise from the dropping funnel to the cooled Grignard reagent.[3] Maintain the temperature below -30 °C during the addition. After the addition is complete, allow the reaction mixture to stir and warm to room temperature overnight.[12]

-

Work-up and Purification: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[12] Separate the organic layer. Wash the organic layer with distilled water (3 x 10 mL), and then dry it over anhydrous sodium sulfate.[12] Filter the solution to remove the drying agent. Remove the solvent by rotary evaporation. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.[3][12]

Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound is a versatile ligand for several palladium-catalyzed cross-coupling reactions that are fundamental in modern organic synthesis.[1] Its utility spans the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone reaction for the formation of C-C bonds, typically between an organoboron compound and an organic halide.

General Experimental Protocol:

-

To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

-

Add a palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and this compound (2-10 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add an anhydrous solvent (e.g., toluene (B28343), dioxane, or DMF).

-

Heat the reaction mixture with stirring at a temperature ranging from 80 °C to 120 °C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling:

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction facilitates the formation of a C-C bond between an unsaturated halide (or triflate) and an alkene.[13]

General Experimental Protocol:

-

In a Schlenk tube, combine the aryl halide or triflate (1.0 equiv.), the alkene (1.1-1.5 equiv.), and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.2-2.0 equiv.).

-

Add a palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and this compound (2-10 mol%).

-

Deoxygenate the solvent (e.g., DMF, acetonitrile, or toluene) by bubbling with an inert gas.

-

Add the degassed solvent to the reaction mixture under an inert atmosphere.

-

Heat the reaction mixture to 80-140 °C with stirring until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

-

Dilute the filtrate with an organic solvent and wash with water.

-

Dry the organic phase, concentrate, and purify the residue by column chromatography.

Catalytic Cycle for the Heck Reaction:

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide.[14][15]

General Experimental Protocol:

-

Charge a Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), this compound (2-8 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.2-1.5 equiv.).

-

Seal the tube with a septum, and evacuate and backfill with argon.

-

Add the aryl halide (1.0 equiv.) and the amine (1.0-1.2 equiv.).

-

Add an anhydrous solvent (e.g., toluene or dioxane) via syringe.

-

Heat the reaction mixture with stirring at 80-110 °C.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination:

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Safety Information

This compound is irritating to the eyes, respiratory system, and skin.[16] It is also harmful if swallowed.[17] It is air-sensitive and should be stored under an inert atmosphere.[16][17] Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical and use appropriate personal protective equipment (PPE), including gloves and eye protection.[16][17] Work should be conducted in a well-ventilated fume hood.[16]

References

- 1. 99%, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 2. 99%, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 3. Buy this compound | 1486-28-8 [smolecule.com]

- 4. chemimpex.com [chemimpex.com]

- 5. alkalisci.com [alkalisci.com]

- 6. scbt.com [scbt.com]

- 7. chemscene.com [chemscene.com]

- 8. Synthonix, Inc > 1486-28-8 | this compound [synthonix.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. This compound | NanoAxis LLC [nanoaxisllc.com]

- 11. This compound | SynPep [synpep.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. Heck reaction - Wikipedia [en.wikipedia.org]

- 14. name-reaction.com [name-reaction.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. fishersci.nl [fishersci.nl]

Methyldiphenylphosphine: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyldiphenylphosphine, an organophosphorus compound, is a cornerstone ligand in modern synthetic chemistry. Its unique electronic and steric properties make it an invaluable tool in transition metal catalysis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of this compound, including its chemical identity, physical properties, key experimental protocols, and its role in catalytic cycles.

Chemical Identity and Synonyms

This compound is systematically known by its IUPAC name, methyl(diphenyl)phosphane .[1][2][3] It is a tertiary phosphine (B1218219), categorized as a mixed alkyl-aryl phosphine due to the presence of both a methyl group and two phenyl groups attached to the central phosphorus atom.[3] This structure imparts a balance of σ-donating and π-accepting properties, crucial for its function as a ligand in catalysis.[3]

The compound is widely recognized by several synonyms and identifiers, which are crucial for literature and database searches.

| Identifier Type | Value |

| IUPAC Name | methyl(diphenyl)phosphane[1][3] |

| Common Name | This compound[1][2] |

| Synonyms | Diphenylmethylphosphine, Diphenylphosphinomethane[1][4] |

| Abbreviation | PMePh₂[5] |

| CAS Number | 1486-28-8[1][2][4] |

| EC Number | 216-065-5[1][6] |

| PubChem CID | 73879[1] |

| Molecular Formula | C₁₃H₁₃P[1][2][3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Molecular Weight | 200.22 g/mol | [1][2][3][4] |

| Appearance | Colorless to pale yellow liquid | [1][5][7][8] |

| Density | 1.076 g/mL at 25 °C | [5][6][9] |

| Boiling Point | 284 °C (543 °F; 557 K) | [5] |

| 120-122 °C at 1.5 mmHg | [6][9] | |

| Melting Point | 117–118 °C (243–244 °F; 390–391 K) | [5] |

| Refractive Index | n20/D 1.625 | [6][9] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [9] |

| SMILES | CP(c1ccccc1)c2ccccc2 | [1][2][3] |

| InChI Key | UJNZOIKQAUQOCN-UHFFFAOYSA-N | [1][3] |

Experimental Protocols

This compound is a versatile ligand employed in a multitude of catalytic reactions. Below are detailed protocols for its synthesis and its application in a representative cross-coupling reaction.

Synthesis of this compound via Grignard Reaction

The most common laboratory-scale synthesis of this compound involves the reaction of chlorodiphenylphosphine (B86185) with a methyl Grignard reagent, such as methylmagnesium bromide or methylmagnesium iodide.[1][2][5]

Reaction: Cl(C₆H₅)₂P + CH₃MgBr → CH₃(C₆H₅)₂P + MgBrCl[5]

Experimental Procedure:

-

Apparatus: All glassware must be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents:

-

Chlorodiphenylphosphine

-

Methylmagnesium bromide (or iodide) solution in THF or diethyl ether

-

Anhydrous diethyl ether or THF

-

-

Protocol:

-

To a stirred solution of chlorodiphenylphosphine (1.0 equivalent) in anhydrous diethyl ether or THF, a commercially available solution of methylmagnesium bromide (1.1-1.3 equivalents) is added dropwise at a controlled temperature, typically between -10 °C and -35 °C.[1][2]

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours to overnight to ensure complete reaction.[1]

-

The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride or distilled water.[1]

-

The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether or ethyl acetate.[2]

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[2]

-

The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.[1]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This compound and its derivatives are effective ligands in Suzuki-Miyaura cross-coupling reactions, which form a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[3][9]

General Reaction: Ar-X + Ar'-B(OR)₂ --(Pd catalyst, Ligand, Base)--> Ar-Ar'

General Experimental Procedure:

-

Apparatus: An oven-dried Schlenk flask or a resealable reaction tube is used under an inert atmosphere.

-

Reagents:

-

Aryl halide or triflate (e.g., aryl bromide) (1.0 equivalent)

-

Arylboronic acid or ester (1.1-1.5 equivalents)

-

Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.5-5 mol%)

-

This compound (or a related phosphine ligand) (1-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equivalents)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF)

-

-

Protocol:

-

To the reaction vessel, add the aryl halide, arylboronic acid, base, palladium precursor, and this compound ligand.

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon) multiple times.

-

The anhydrous solvent is added via syringe.

-

The reaction mixture is heated with stirring to the desired temperature (typically 80-110 °C) and monitored by TLC or GC/MS until the starting material is consumed.[6]

-

After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove inorganic salts and the palladium catalyst.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the biaryl product.

-

Role in Catalysis: The Cross-Coupling Catalytic Cycle

This compound plays a critical role as a ligand in palladium-catalyzed cross-coupling reactions. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. A generalized catalytic cycle for a cross-coupling reaction is depicted below.

The cycle typically involves three main stages:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X), inserting itself into the R-X bond to form a Pd(II) intermediate. Electron-rich phosphine ligands like this compound facilitate this step.[10][11]

-

Transmetalation: The organic group from the organometallic reagent (R'-M) is transferred to the palladium center, displacing the halide and forming a new Pd(II) species with both organic fragments attached.[10][11]

-

Reductive Elimination: The two organic fragments (R and R') are coupled together and eliminated from the palladium center, forming the desired product (R-R') and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[10][11]

Applications in Research and Development

The utility of this compound extends across various domains of chemical synthesis:

-

Catalysis: It serves as a fundamental ligand in numerous palladium-catalyzed reactions including Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, Negishi, Sonogashira, and Stille couplings.[3][7][9] These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][7]

-

Coordination Chemistry: this compound is used to prepare and stabilize a variety of transition metal complexes, which are subjects of academic research and may serve as precatalysts.[3][5]

-

Organic Synthesis: Beyond catalysis, it can be a precursor for the synthesis of other important organophosphorus compounds, such as its corresponding phosphine oxide, OPMePh₂, and phosphine-borane adducts.[5]

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Methyldiphenylphosphine in Cross-Coupling Reactions

Introduction

Methyldiphenylphosphine ((CH₃)P(C₆H₅)₂) is a tertiary phosphine (B1218219) ligand frequently employed in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions.[1][2] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, with wide applications in the pharmaceutical, agrochemical, and materials science industries.[1][3][4] The efficacy of a cross-coupling reaction is often critically dependent on the nature of the phosphine ligand, which influences the stability, activity, and selectivity of the metal catalyst.[2][3][4]

Properties of this compound as a Ligand

The utility of this compound as a ligand stems from its specific steric and electronic properties, which can be modulated to optimize catalytic performance.

-

Electronic Effects: Phosphine ligands are σ-donors, and their electron-donating ability is crucial for the oxidative addition step in the catalytic cycle.[2] Generally, electron-rich phosphines accelerate this step.[5] The methyl group in this compound is an electron-donating group, making the ligand more electron-rich and thus a stronger σ-donor compared to triphenylphosphine (B44618). This enhanced electron density on the phosphorus atom can facilitate the oxidative addition of less reactive substrates, such as aryl chlorides.[2]

-

Steric Effects: The steric bulk of a phosphine ligand is another critical parameter, often quantified by the Tolman cone angle (θ).[6] Bulkier ligands can promote the reductive elimination step of the catalytic cycle, which is the product-forming step.[2][6] The steric hindrance also influences the coordination number of the metal center, often favoring the formation of monoligated, highly reactive catalytic species.[6] this compound is less sterically demanding than tri-tert-butylphosphine (B79228) but offers a different steric profile compared to the more common triphenylphosphine. This intermediate bulk can be advantageous in balancing catalytic activity and stability.

Applications in Key Cross-Coupling Reactions

This compound and similar monodentate phosphine ligands are versatile and have been utilized in several key cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. The choice of phosphine ligand is crucial for the efficiency of the Suzuki-Miyaura coupling, especially when using less reactive aryl chlorides.[7][8] The electron-rich nature of ligands like this compound can enhance the rate of oxidative addition of the aryl halide to the palladium(0) center.[2]

-

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[9] The ligand influences the regioselectivity and efficiency of the reaction.[10][11] The stability of the palladium catalyst and its reactivity towards the substrates can be fine-tuned by the choice of phosphine ligand.

-

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide.[12][13] It is widely used for the synthesis of substituted alkynes.[12][14] While often requiring a copper co-catalyst, copper-free versions have been developed, where the phosphine ligand plays an even more critical role in facilitating the catalytic cycle.[12]

Quantitative Data Summary

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene (B28343)/H₂O | 100 | 12 | 95 |

| 2 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | PPh₃ (6) | K₃PO₄ (3) | Dioxane | 110 | 24 | 88 |

| 3 | 2-Iodopyridine | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.5) | DMF | 90 | 8 | 92 |

Table 2: Representative Conditions for Heck Reaction

| Entry | Aryl Halide | Alkene | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N (1.5) | DMF | 100 | 6 | 90 |

| 2 | 4-Bromoacetophenone | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | NaOAc (2) | DMA | 120 | 18 | 85 |

| 3 | Phenyl triflate | Cyclohexene | Pd₂(dba)₃ (2) | PPh₃ (8) | i-Pr₂NEt (2) | Acetonitrile | 80 | 24 | 78 |

Table 3: Representative Conditions for Sonogashira Coupling

| Entry | Aryl Halide | Alkyne | Pd Source (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | - | CuI (1) | Et₃N (2) | THF | RT | 4 | 98 |

| 2 | 1-Bromo-4-fluorobenzene | 1-Hexyne | Pd(OAc)₂ (2) | PPh₃ (4) | CuI (1) | Piperidine (3) | DMF | 60 | 12 | 89 |

| 3 | 4-Chlorotoluene | Trimethylsilylacetylene | Pd₂(dba)₃ (1.5) | PPh₃ (6) | CuI (2) | Cs₂CO₃ (2.5) | Toluene | 100 | 24 | 75 |

Experimental Protocols

Disclaimer: The following protocols are generalized procedures and may require optimization for specific substrates. They are based on common methods for cross-coupling reactions using monodentate phosphine ligands like triphenylphosphine and can be adapted for this compound.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

This compound (0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Water (1 mL)

-

Schlenk flask or sealed vial, magnetic stirrer, heating mantle/oil bath, inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium(II) acetate, this compound, and potassium carbonate.

-

Evacuate and backfill the flask with inert gas three times.

-

Add the degassed toluene and water via syringe.

-

Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Heck Reaction

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Alkene (1.5 mmol, 1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

-

This compound (0.02 mmol, 2 mol%)

-

Triethylamine (B128534) (Et₃N, 1.5 mmol, 1.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

-

Schlenk flask or sealed vial, magnetic stirrer, heating mantle/oil bath, inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate and this compound.

-

Add the anhydrous DMF and stir for 10 minutes to allow for complex formation.

-

Add the aryl halide, alkene, and triethylamine to the flask.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or GC/MS).

-

Cool the mixture to room temperature and filter off any precipitated salts.

-

Dilute the filtrate with water and extract with an organic solvent (e.g., diethyl ether).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography.

Protocol 3: Sonogashira Coupling

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Terminal alkyne (1.2 mmol, 1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%) - Note: A complex with this compound can be generated in situ from a suitable Pd(II) source and the ligand.

-

Copper(I) iodide (CuI, 0.01 mmol, 1 mol%)

-

Triethylamine (Et₃N, 5 mL)

-

Anhydrous, degassed solvent (e.g., THF, 5 mL)

-

Schlenk flask, magnetic stirrer, inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide, PdCl₂(PPh₃)₂ (or the in-situ generated catalyst), and copper(I) iodide.[15]

-

Evacuate and backfill the flask with inert gas.

-

Add the anhydrous, degassed solvent and triethylamine.[15]

-

Add the terminal alkyne dropwise while stirring.[15]

-

Stir the reaction at room temperature or with gentle heating as required, monitoring by TLC or GC/MS.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with aqueous ammonium (B1175870) chloride solution to remove the copper salts, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the product by column chromatography.

Visualizations

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Caption: A standard experimental workflow for setting up a cross-coupling reaction.

Caption: Relationship between ligand properties and reaction outcomes in catalysis.

References

- 1. abdn.ac.uk [abdn.ac.uk]

- 2. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 4. 膦配體 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Heck Reaction [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Application Notes and Protocols for Methyldiphenylphosphine in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely employed in the pharmaceutical, agrochemical, and materials science industries for the construction of complex molecular architectures. The choice of phosphine (B1218219) ligand is crucial for the success of these transformations, influencing catalyst stability, activity, and substrate scope. Methyldiphenylphosphine (MePPh₂) is a monodentate phosphine ligand that can be utilized in palladium-catalyzed Suzuki-Miyaura coupling reactions. Its electronic and steric properties, intermediate between the more common triarylphosphines (e.g., triphenylphosphine) and bulkier, more electron-rich trialkylphosphines, make it a potentially useful ligand for a range of coupling partners.

This document provides a detailed protocol for a general Suzuki-Miyaura coupling reaction using a monodentate phosphine ligand like this compound. It also includes comparative data for other commonly used phosphine ligands to serve as a benchmark for reaction optimization and ligand selection.

Catalytic Cycle of Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

-